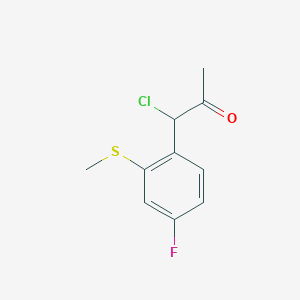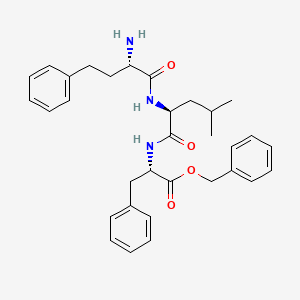![molecular formula C27H26N2O5 B14051708 4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a biphenyl group, an oxoacetamido group, and a dimethyl-4-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phenylboronic acid, Grignard reagents, and various organic bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic aromatic substitution can occur at the biphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Shares the biphenyl group but lacks the oxoacetamido and dimethyl-4-oxobutanoic acid moieties.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in similar synthetic applications.
Uniqueness
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H26N2O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxo-4-[4-[[[2-oxo-2-(4-phenylphenyl)acetyl]amino]methyl]anilino]butanoic acid |
InChI |
InChI=1S/C27H26N2O5/c1-27(2,26(33)34)16-23(30)29-22-14-8-18(9-15-22)17-28-25(32)24(31)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,28,32)(H,29,30)(H,33,34) |
InChI Key |
RWTVQDPQZHPKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=C(C=C1)CNC(=O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


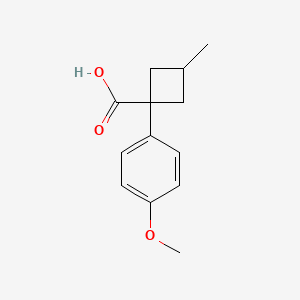
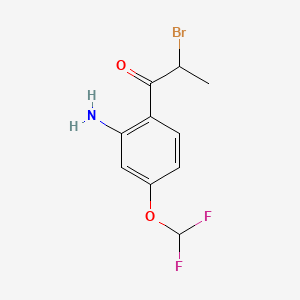
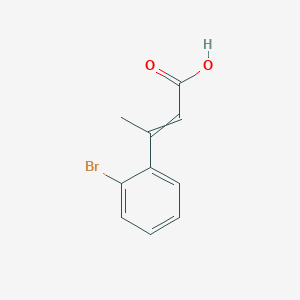
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
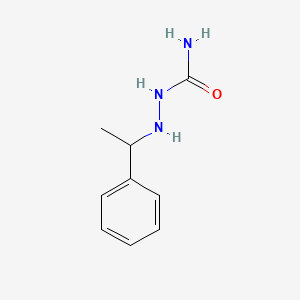
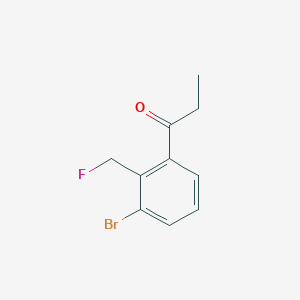
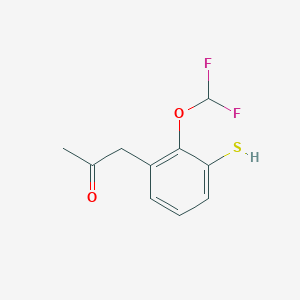

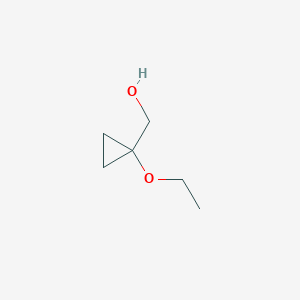


![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
